molecular formula C19H19N3O3S3 B2746699 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 881291-14-1

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2746699
CAS RN: 881291-14-1
M. Wt: 433.56
InChI Key: NQSMDBDQRPSPSN-UHFFFAOYSA-N
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Description

N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as DAS-TA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of benzothiazole and related compounds for their antimicrobial and antifungal properties. For instance, compounds with benzothiazole moieties have demonstrated excellent activity against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. The synthesis approaches often involve various aldehydes and acetamides, leading to novel compounds with significant biological activities (Devi, Shahnaz, & Prasad, 2022; Hosamani & Shingalapur, 2011). These findings highlight the potential of benzothiazole derivatives as antimicrobial and antifungal agents.

Anticancer Applications

The anticancer activity of benzothiazole derivatives has also been extensively investigated. New compounds bearing different heterocyclic rings synthesized from 2-(4-aminophenyl)benzothiazole structures have shown considerable anticancer activity against a variety of human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that modifications to the benzothiazole core can lead to enhanced biological activity against cancer cells.

Other Biological Activities

Further research has explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, with benzothiazole acetamides showing potent inhibition. These studies have aimed to improve metabolic stability and efficacy, demonstrating the versatility of benzothiazole derivatives in drug design (Stec et al., 2011).

properties

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-3-9-22(10-4-2)28(24,25)15-7-8-16-17(13-15)27-19(20-16)21-18(23)12-14-6-5-11-26-14/h3-8,11,13H,1-2,9-10,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSMDBDQRPSPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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